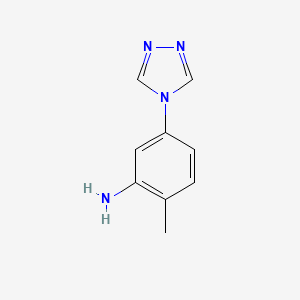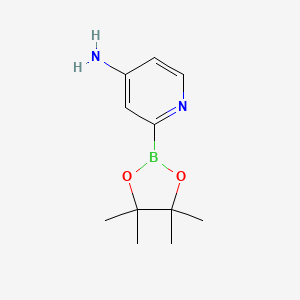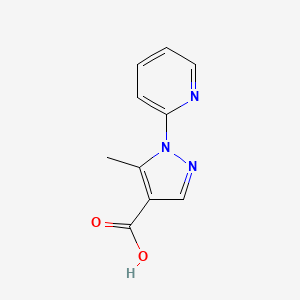
5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid
Descripción general
Descripción
5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid, also known as 5-MPP, is an organic compound that is used in various scientific research applications. It is an important intermediate in the synthesis of various compounds, including pharmaceuticals and agrochemicals. 5-MPP is a versatile compound that can be used in a variety of experiments, and its mechanism of action and biochemical and physiological effects have been studied in detail.
Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Properties
This compound has been utilized in the synthesis of derivatives that act as androgen receptor antagonists . These derivatives have shown promise in prostate cancer therapy, with some compounds exhibiting higher anti-proliferative activity against LNCaP cells than Bicalutamide, a commonly used medication .
Pharmacology: Anti-Inflammatory and Antimicrobial Activities
The pyrazole moiety is known for its biological significance. Derivatives of this compound have been reported to possess anti-inflammatory and antimicrobial activities, which are pivotal in the development of new therapeutic agents .
Drug Design: Androgen Receptor Modulation
In drug design, the compound’s derivatives have been synthesized to target androgen receptors, providing a strategic approach in the treatment of diseases like prostate cancer by blocking AR signaling pathways .
Biological Research: Antileishmanial and Antimalarial Evaluation
Hydrazine-coupled pyrazole derivatives, which include the core structure of this compound, have been synthesized and evaluated for their antileishmanial and antimalarial activities. These studies are crucial for developing new treatments for tropical diseases .
Chemical Synthesis: Reagent in Organic Synthesis
The compound serves as a reagent in the synthesis of various biologically active molecules. It’s involved in the preparation of aminothiazoles as γ-secretase modulators and pyridine derivatives as TGF-β1 and active A signaling inhibitors, which are important in cancer treatment .
Molecular Docking Studies: Targeted Drug Discovery
Molecular docking studies using derivatives of this compound have been conducted to justify their biological activities. These studies help in understanding the interaction between the drug and its target, aiding in the design of more effective drugs .
Biochemistry: Enzyme Inhibition
Derivatives of this compound have been explored for their potential to inhibit certain enzymes, which is a common strategy in drug development for various diseases, including cancer and metabolic disorders .
Material Science: Synthesis of Heteroaryl Scaffolds
In material science, the compound is used in Suzuki coupling reactions for the preparation of heteroaryl scaffolds. These scaffolds are essential in the development of new materials with potential applications in various industries .
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with various receptors and enzymes . For instance, pyrazolo derivatives have been reported to inhibit cyclin-dependent kinase 2 (CDK2), a protein that plays a crucial role in cell cycle regulation .
Mode of Action
Based on the properties of similar compounds, it can be inferred that it may interact with its target through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking . These interactions can lead to changes in the conformation or activity of the target, thereby modulating its function.
Biochemical Pathways
If we consider its potential interaction with cdk2, it could affect cell cycle regulation pathways . Inhibition of CDK2 can halt the cell cycle progression, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells .
Pharmacokinetics
The properties of similar compounds suggest that it could be well absorbed and distributed in the body, metabolized by liver enzymes, and excreted through the kidneys .
Result of Action
Based on the potential targets and pathways, it could lead to cell cycle arrest and apoptosis in cancer cells .
Propiedades
IUPAC Name |
5-methyl-1-pyridin-2-ylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-7-8(10(14)15)6-12-13(7)9-4-2-3-5-11-9/h2-6H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQEIZYGGTNLXOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588340 | |
| Record name | 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
241798-60-7 | |
| Record name | 5-Methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588340 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-methyl-1-(pyridin-2-yl)-1H-pyrazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Acetyl-5,8-dihydroxy-4-isopropyl-1-methylbicyclo[4.3.0]nonane](/img/structure/B1602620.png)


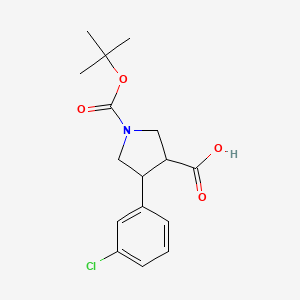
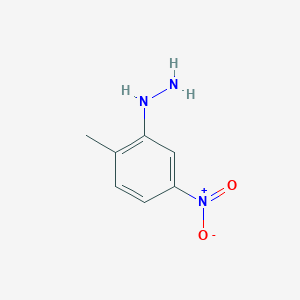
![N-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-N-methylamine](/img/structure/B1602625.png)

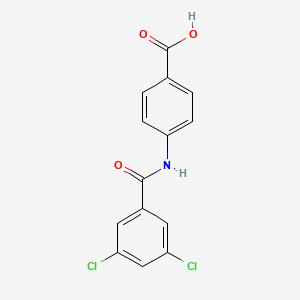
![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine hydrochloride](/img/structure/B1602636.png)
![2'-Hydroxy[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B1602637.png)
